6,11-Dihydro-6-methyl-11-(1-methylethoxy)dibenzo(c,f)(1,2)thiazepine 5,5-dioxide
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Overview
Description
6,11-Dihydro-6-methyl-11-(1-methylethoxy)dibenzo(c,f)(1,2)thiazepine 5,5-dioxide is a chemical compound with a complex structure that includes a thiazepine ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,11-Dihydro-6-methyl-11-(1-methylethoxy)dibenzo(c,f)(1,2)thiazepine 5,5-dioxide typically involves multiple steps. The process begins with the preparation of the dibenzo(c,f)(1,2)thiazepine core, followed by the introduction of the 6-methyl and 11-(1-methylethoxy) substituents. The final step involves the oxidation of the thiazepine ring to form the 5,5-dioxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6,11-Dihydro-6-methyl-11-(1-methylethoxy)dibenzo(c,f)(1,2)thiazepine 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the thiazepine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the parent compound.
Scientific Research Applications
6,11-Dihydro-6-methyl-11-(1-methylethoxy)dibenzo(c,f)(1,2)thiazepine 5,5-dioxide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6,11-Dihydro-6-methyl-11-(1-methylethoxy)dibenzo(c,f)(1,2)thiazepine 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3,11-Dichloro-6,11-dihydro-6-methyldibenzo(c,f)(1,2)thiazepine 5,5-dioxide
- 3-Chloro-6,11-dihydro-6-methyldibenzo(c,f)(1,2)thiazepin-11-ol 5,5-dioxide
Uniqueness
6,11-Dihydro-6-methyl-11-(1-methylethoxy)dibenzo(c,f)(1,2)thiazepine 5,5-dioxide is unique due to its specific substituents and oxidation state, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
155444-04-5 |
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Molecular Formula |
C17H19NO3S |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
6-methyl-11-propan-2-yloxy-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide |
InChI |
InChI=1S/C17H19NO3S/c1-12(2)21-17-13-8-4-6-10-15(13)18(3)22(19,20)16-11-7-5-9-14(16)17/h4-12,17H,1-3H3 |
InChI Key |
SJTHGFILBODOCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1C2=CC=CC=C2N(S(=O)(=O)C3=CC=CC=C13)C |
Origin of Product |
United States |
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